2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol
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Overview
Description
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the intermediate Schiff base, which is then cyclized to the imidazo[4,5-b]pyridine core using a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol
- 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-1-ol
- 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol .
Uniqueness
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This substituent may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-6-4-9(5-7-10)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJWRNZNAECII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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